molecular formula C8H4Cl2F2O2 B1531698 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde CAS No. 1804516-05-9

2,5-Dichloro-4-(difluoromethoxy)benzaldehyde

Cat. No.: B1531698
CAS No.: 1804516-05-9
M. Wt: 241.02 g/mol
InChI Key: BOJUWIDOYBYCSX-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 253.02 g/mol (calculated).

Properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJUWIDOYBYCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the methoxy group with the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde with related benzaldehyde derivatives, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility (Log S) Key Applications
This compound C₈H₄Cl₂F₂O₂ 253.02 2-Cl, 5-Cl, 4-OCF₂H Not reported Estimated ~-2.5* Pharmaceutical intermediates
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ 188.13 4-OCF₂H, 3-OCH₃ 245–247 -2.12 Organic synthesis, drug discovery
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde C₁₀H₁₀F₂O₂ 200.18 4-OCF₂H, 3-CH₃, 5-CH₃ Not reported -2.89 Material science, agrochemicals
3,4-Dichlorobenzaldehyde C₇H₄Cl₂O 175.01 3-Cl, 4-Cl 247–249 -1.98 Pesticide synthesis

*Estimated based on chlorinated analogs.

Key Findings:

Substituent Effects on Physicochemical Properties: The difluoromethoxy group (OCF₂H) enhances metabolic stability compared to methoxy (OCH₃) due to reduced susceptibility to oxidative degradation . For example, 3,4-Dichlorobenzaldehyde (Log S = -1.98) is more soluble than the target compound (estimated Log S ~-2.5) due to fewer hydrophobic groups .

Synthetic Flexibility :

  • The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in DMF . A similar approach could apply to the target compound by substituting dihydroxy precursors with dichloro-dihydroxy intermediates .

Biological Activity :

  • Chlorinated benzaldehydes (e.g., 3,4-Dichlorobenzaldehyde) are precursors in pesticide synthesis, suggesting that the target compound’s dichloro substituents may confer herbicidal or antifungal activity .
  • Difluoromethoxy groups are associated with improved pharmacokinetics in drug candidates, as seen in analogs like 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

Biological Activity

Overview

2,5-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS No. 1804516-05-9) is a chemical compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.02 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure

The structure of this compound features both chlorine and difluoromethoxy functional groups, which are integral to its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This process is optimized for yield and purity through methods like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The difluoromethoxy group enhances lipophilicity, facilitating penetration into biological membranes.

Enzyme Inhibition

Research has indicated that compounds similar to this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies on benzimidazole-based compounds reveal that chloro-substituted derivatives show significant inhibition profiles against these enzymes .

Antimicrobial Activity

Preliminary studies suggest that compounds containing similar structural motifs may possess antimicrobial properties. The presence of halogen atoms often correlates with increased biological activity against various pathogens.

Case Studies and Research Findings

  • Inhibition Profiles : A study screening various benzaldehyde derivatives for AChE and BuChE inhibition found that compounds with chloro groups exhibited potent inhibitory effects. The most active compounds were assessed for their binding affinities through molecular dynamics simulations, showing promising results compared to standard drugs like donepezil .
  • Structure-Activity Relationship (SAR) : Research indicates that the introduction of different substituents on the benzaldehyde moiety significantly affects biological activity. For example, modifications at the 3 and 4 positions can enhance enzyme inhibition capabilities .
  • Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial findings suggest it does not exhibit significant AMES toxicity, indicating a favorable profile for further development in pharmaceuticals .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC8H4Cl2F2O2Potential AChE/BuChE inhibitorUnique due to both Cl and difluoromethoxy groups
Benzimidazole DerivativesVariesAChE/BuChE inhibitorsActive against Alzheimer's disease
4-(Difluoromethoxy)benzaldehydeC8H6F2O2Limited data on biological activityLacks chlorine substituents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dichloro-4-(difluoromethoxy)benzaldehyde
Reactant of Route 2
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